1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-17-9-5-4-8-14(17)12-24-19-16(11-22-24)15(20(25)26)10-18(23-19)13-6-2-1-3-7-13/h1-11H,12H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTJJABGVGKIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=CC=C4Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-chlorobenzyl chloride with 6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. The compound has been studied for its effects on various cancer cell lines:
- Mechanism of Action : The anticancer efficacy is often linked to the inhibition of specific kinases involved in cell proliferation and survival. For instance, compounds derived from this class have shown inhibition against Aurora-A kinase, which is crucial for mitotic regulation.
-
Case Studies :
- A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines displayed cytotoxic effects on human colon cancer (HCT116) and breast cancer (MCF-7) cell lines with IC50 values as low as 0.39 µM and 0.46 µM respectively .
- Another derivative was reported to have an IC50 of 0.16 µM against Aurora-A kinase, indicating potent activity .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[3,4-b]pyridines has also been explored. These compounds are believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation.
- Research Findings :
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives.
- Mechanisms : The antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent Position | Effect on Activity |
|---|---|
| N1 | Enhances anticancer activity |
| C3 | Modulates anti-inflammatory effects |
| C4 | Critical for kinase inhibition |
| C5 | Influences antimicrobial potency |
| C6 | Affects overall stability and solubility |
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Structural and Molecular Data:
- Molecular Formula : C21H16ClN3O2 (as per ).
- Molecular Weight : 378.0 g/mol ().
- CAS Number : 1011399-97-5 ().
The compound is primarily utilized as a synthetic intermediate in pharmaceutical research ().
Comparison with Structural Analogs
The target compound belongs to a broader class of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives. Below is a detailed comparison based on substituent modifications:
Variations at Position 1 (Substituent on the Benzyl Group)
Key Observations :
- Replacing the 2-chlorobenzyl group with 4-chlorobenzyl () increases molecular weight slightly (377.82 vs. 378.0) due to positional isomerism.
- Substituting with fluorophenyl groups reduces molecular weight (e.g., 347.35 for 4-fluorophenyl, ), likely due to fluorine’s lower atomic mass compared to chlorine.
Variations at Position 3 (Substituent on the Pyrazole Ring)
Key Observations :
Variations at Position 6 (Aromatic or Aliphatic Substituents)
Key Observations :
Physicochemical Properties and Solubility
- The target compound’s chlorinated benzyl group contributes to higher molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., ethyl or furfuryl).
- Solubility data for analogs vary: 1-Ethyl-6-phenyl-... () is soluble in chloroform, methanol, and DMSO. 1-(Furan-2-ylmethyl)-6-phenyl-...
Notes on Data Consistency
- Molecular Formula Discrepancy : lists the target compound’s formula as C21H17N3O3 (MW 359.39), conflicting with ’s C21H16ClN3O2 (MW 378.0). The latter is likely correct due to the inclusion of chlorine in the benzyl group.
- Biological Activity : While mentions biological properties of pyrazolo-pyridine derivatives, specific data for the target compound are absent.
Biological Activity
1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 929974-35-6) is a compound belonging to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article delves into its structural characteristics, synthesis, and biological activity, particularly focusing on its potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is . Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H14ClN3O2 |
| Molecular Weight | 363.80 g/mol |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=CC=C4Cl)C(=C2)C(=O)O |
| InChI | InChI=1S/C20H14ClN3O2/c21-17-9-5-4-8-14(17)12-24-19-16(11-22-24)15(20(25)26)10-18(23-19)13-6-2-1-3-7-13/h1-11H,12H2,(H,25,26) |
Synthesis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-step reactions starting from readily available precursors. The specific synthetic pathway for 1-[(2-chlorophenyl)methyl]-6-phenyl derivatives typically includes cyclization reactions and functional group modifications to achieve the desired structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds based on this scaffold have been reported to exhibit selective inhibition against various cancer cell lines. A study indicated that certain derivatives showed significant antiproliferative activity against HepG2 (liver cancer cells) and HeLa (cervical cancer cells), with growth inhibition percentages of 54.25% and 38.44%, respectively .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It has been suggested that pyrazolo[3,4-b]pyridine derivatives can inhibit key inflammatory pathways such as the p38 MAPK pathway, which is crucial in cytokine production and inflammation regulation. In vitro assays demonstrated that these compounds could effectively suppress LPS-induced TNF-alpha release in macrophages .
The mechanism of action for these compounds often involves modulation of cell cycle progression and apoptosis pathways. Research indicates that some derivatives can induce apoptosis by downregulating Bcl-2 and upregulating Bax expression, leading to cell cycle arrest at the G2/M phase . Moreover, docking studies suggest that these compounds may interact with specific targets such as the Epidermal Growth Factor Receptor (EGFR), contributing to their anticancer effects .
Case Studies
Several case studies have documented the biological activity of related compounds:
- MK2 Inhibition : A derivative similar to 1-[(2-chlorophenyl)methyl]-6-phenyl showed promising results as an MK2 inhibitor, impacting inflammatory responses in cellular models.
- Cell Line Studies : A comparative analysis of various pyrazolo[3,4-b]pyridine derivatives revealed significant differences in their activity against cancer cell lines, emphasizing the importance of structural modifications on biological efficacy .
Q & A
Q. Table 1. Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | No precipitation at 25°C |
| PBS (pH 7.4) | 0.12 | Requires sonication |
| Ethanol | 8.7 | Suitable for in vivo dosing |
Q. Table 2. Synthetic Yield Optimization
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| p-TsOH | 80 | 68 | 98.5 |
| Acetic Acid | 100 | 45 | 92.0 |
| No catalyst | Reflux | 28 | 85.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
